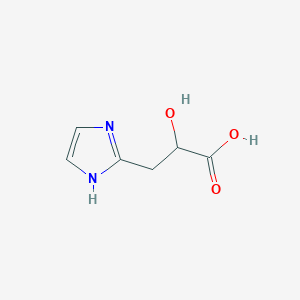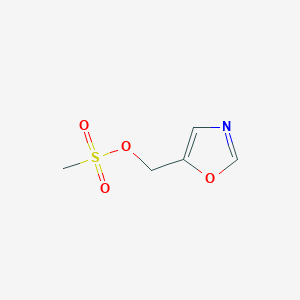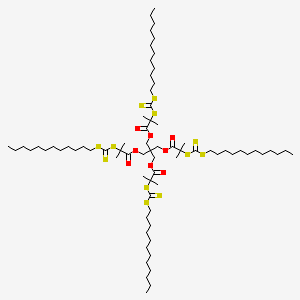
2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is an imidazolyl carboxylic acid derivative. It is structurally related to lactic acid, where one of the methyl hydrogens is substituted by an imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of lactic acid with imidazole under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ketones, while reduction can produce saturated imidazole derivatives.
Scientific Research Applications
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar structure with a triazole ring instead of an imidazole ring.
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid: Positional isomer with the imidazole ring attached at a different position.
Uniqueness
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30581-88-5 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c9-4(6(10)11)3-5-7-1-2-8-5/h1-2,4,9H,3H2,(H,7,8)(H,10,11) |
InChI Key |
YJZRJGAMMDSUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)

